molecular formula C11H9NO4 B12112708 2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- CAS No. 893729-82-3

2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)-

Cat. No.: B12112708
CAS No.: 893729-82-3
M. Wt: 219.19 g/mol
InChI Key: QHNLIRZCFGKBBI-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-furoic acid with 4-methoxy-2-pyridine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The furan and pyridine rings can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.

    5-Methoxy-2-furancarboxylic acid: Another furan derivative with a methoxy group, but differing in the position of substitution.

    2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups, used in polymer synthesis.

Uniqueness: 2-Furancarboxylic acid, 5-(4-methoxy-2-pyridinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

893729-82-3

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5-(4-methoxypyridin-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-15-7-4-5-12-8(6-7)9-2-3-10(16-9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

QHNLIRZCFGKBBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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